molecular formula C17H15N3O2 B12933008 3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile

3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile

Cat. No.: B12933008
M. Wt: 293.32 g/mol
InChI Key: XWWGDQBJUCCQMQ-UHFFFAOYSA-N
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Description

3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile typically involves the reaction of 5,6-dimethoxyindole with an appropriate benzonitrile derivative. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5,6-Dimethoxy-1H-indol-1-yl)amino)benzonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-[(5,6-dimethoxyindol-1-yl)amino]benzonitrile

InChI

InChI=1S/C17H15N3O2/c1-21-16-9-13-6-7-20(15(13)10-17(16)22-2)19-14-5-3-4-12(8-14)11-18/h3-10,19H,1-2H3

InChI Key

XWWGDQBJUCCQMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2NC3=CC=CC(=C3)C#N)OC

Origin of Product

United States

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